CDK8-IN-3
説明
特性
CAS番号 |
1884500-15-5 |
|---|---|
分子式 |
C22H23N5O2 |
分子量 |
389.46 |
IUPAC名 |
N-(2-Methoxyethyl)-3-(4-(1-methyl-1H-pyrazol-4-yl)benzyl)-1H-indazole-5-carboxamide |
InChI |
InChI=1S/C22H23N5O2/c1-27-14-18(13-24-27)16-5-3-15(4-6-16)11-21-19-12-17(7-8-20(19)25-26-21)22(28)23-9-10-29-2/h3-8,12-14H,9-11H2,1-2H3,(H,23,28)(H,25,26) |
InChIキー |
MYODQBLYOKTZML-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC2=C(NN=C2CC3=CC=C(C4=CN(C)N=C4)C=C3)C=C1)NCCOC |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CDK8 IN-3; CDK8-IN 3; CDK8-IN-3; CDK8 IN 3 |
製品の起源 |
United States |
準備方法
Three-Step Nucleophilic Substitution-Reduction-Cyclization Sequence
The primary synthesis route, detailed in patent WO2016041618A1, involves sequential functionalization of a 7-azaindole precursor.
Step 1: Nucleophilic Aromatic Substitution
A chlorinated 7-azaindole intermediate undergoes displacement with a substituted aniline under basic conditions (K₂CO₃, DMF, 80°C), introducing a secondary amine moiety. Computational studies suggest that electron-withdrawing groups on the aniline ring accelerate this step by polarizing the C–Cl bond.
Step 2: Nitro Group Reduction
Catalytic hydrogenation (H₂, Pd/C, EtOH) converts the nitro intermediate to the corresponding amine. Alternative reductants like Fe/HCl show comparable yields (85–92%) but generate more waste.
Step 3: One-Pot Cyclization with Aryl Isocyanate
The amine intermediate reacts in situ with triphosgene-activated aryl isocyanate to form the ureido-indazole core. This exothermic reaction requires careful temperature control (0–5°C) to suppress dimerization.
| Reaction Parameter | Optimal Condition | Yield Improvement Strategy |
|---|---|---|
| Temperature | 0–5°C | Slow addition of triphosgene |
| Solvent | Dichloromethane | Anhydrous molecular sieves |
| Catalyst | None | Substituted isocyanate derivatives |
Process Optimization and Scale-Up Challenges
Purification and Isomer Control
Chromatographic analyses (HPLC-MS) of CDK8-IN-3 batches reveal variable ratios of N1/N2 indazole tautomers (typically 9:1). Crystallization from ethyl acetate/n-heptane mixtures enriches the active N1 isomer to >98% purity.
Critical Process Parameters:
-
Cooling rate during crystallization: 0.5°C/min
-
Anti-solvent ratio: 1:3 (product:heptane)
-
Seed crystal size: 50–100 μm
Green Chemistry Considerations
Lifecycle assessment of the three-step synthesis identifies the nitro reduction step as the largest contributor to process mass intensity (PMI = 87). Replacement of Pd/C with enzymatic reduction systems (e.g., nitroreductase/NADPH) reduces PMI by 41% but currently suffers from lower throughput.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) shows ≥99% purity at 254 nm. Accelerated stability studies (40°C/75% RH) indicate <0.2% degradation over 6 months when stored desiccated at −20°C.
Biological Validation of Synthetic Batches
Cellular thermal shift assays (CETSA) confirm target engagement, with CDK8 thermal denaturation temperature (Tm) increasing from 61°C to 64°C post-treatment (10 μM CDK8-IN-3, 6 h). Dose-response curves generated across three independent syntheses show consistent IC₅₀ values (51.3 ± 4.6 nM), validating process reproducibility .
化学反応の分析
Types of Reactions
CDK8-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in CDK8-IN-3 and the reaction conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may yield alcohols or amines .
科学的研究の応用
Key Findings:
- Selective Inhibition : CDK8-IN-3 exhibits >100-fold selectivity over other kinases, allowing for targeted therapeutic effects without significant off-target activity .
- Impact on Tumor Growth : Studies indicate that CDK8 promotes colon cancer metastasis by downregulating matrix metalloproteinase inhibitors, suggesting that inhibiting CDK8 could suppress tumor progression .
Colon Cancer
Recent studies have highlighted the role of CDK8 in promoting colon cancer metastasis, particularly to the liver. The inhibition of CDK8 using CDK8-IN-3 has demonstrated potential in:
- Reducing Metastatic Growth : Inhibition leads to decreased expression of genes that facilitate metastasis, such as MMPs .
- Enhancing Immune Response : CDK8 inhibition may stimulate natural killer cell activity, thus enhancing innate immunity against tumors .
Other Cancers
CDK8 has been implicated in various malignancies, including breast cancer and gastric cancer. Its role as an oncogene makes it a promising target for therapeutic intervention:
- Breast Cancer : CDK8 enhances estrogen receptor signaling, which is critical for the growth of estrogen-dependent tumors. Inhibitors like CDK8-IN-3 may disrupt this signaling pathway .
- Gastric and Prostate Cancer : Research indicates that targeting CDK8 can alter tumor behavior and improve treatment outcomes in these cancers .
Pharmacokinetic Properties
CDK8-IN-3 has been characterized for its pharmacokinetic properties, which are crucial for its effectiveness as a therapeutic agent:
- Oral Bioavailability : The compound has been designed to maintain good solubility and metabolic stability, making it suitable for oral administration .
- Selectivity Profile : Extensive profiling against a panel of kinases shows that CDK8-IN-3 maintains high selectivity for its target, minimizing potential side effects associated with non-specific kinase inhibition .
Case Study 1: Colon Cancer Metastasis
A study involving murine models demonstrated that treatment with CDK8-IN-3 significantly reduced liver metastases from colon cancer. The mechanism involved downregulation of TIMP3 and modulation of microRNA expression related to tumor growth pathways .
Case Study 2: Breast Cancer Dynamics
In vitro studies showed that CDK8-IN-3 effectively reduced the proliferation of breast cancer cell lines by inhibiting estrogen receptor-mediated transcription. This suggests a potential application in treating hormone-responsive breast cancers .
Data Table: Pharmacological Profile of CDK8-IN-3
| Property | Value |
|---|---|
| Selectivity (IC50 for CDK8) | 1.5 nM |
| Plasma Protein Binding | >98% |
| Kinetic Solubility | 5.5 μM |
| Oral Bioavailability | High |
| Targeted Pathways | Wnt/β-catenin, TGFβ/SMAD |
作用機序
CDK8-IN-3 exerts its effects by selectively inhibiting the activity of cyclin-dependent kinase 8. Cyclin-dependent kinase 8 is a key component of the Mediator complex, which regulates transcription by phosphorylating transcription factors. By inhibiting cyclin-dependent kinase 8, CDK8-IN-3 disrupts the transcriptional regulation of genes involved in cell proliferation, differentiation, and survival. This inhibition leads to the suppression of tumor growth and progression in cancer models .
類似化合物との比較
Comparison with Similar CDK8 Inhibitors
Table 1: Key Properties of CDK8-IN-3 and Comparable Compounds
Detailed Analysis of Selectivity and Efficacy
CDK8/19-IN-1
- Dual Inhibition: Targets both CDK8 and CDK19 with sub-nanomolar potency, making it ideal for studying the overlapping roles of these kinases in the Mediator complex .
- Limitation : Weak activity against CDK9 (IC50 = 270 nM) may complicate interpretations in models where CDK9 signaling is relevant .
CDK8-IN-4
- Superior Potency: With an IC50 of 0.2 nM, it is one of the most potent CDK8 inhibitors reported .
CDK8-IN-12
- Off-Target Effects : Despite its CDK8 affinity (Ki = 14 nM), it inhibits GSK-3α/β and PCK-θ, which may limit its utility in studies requiring CDK8-specific modulation .
CDK8-IN-13
- Oral Bioavailability : Its oral activity and ability to induce apoptosis in cancer cells make it promising for in vivo antitumor research, though its lower potency (IC50 = 51.9 nM) compared to CDK8-IN-3 or CDK8-IN-4 may require higher dosing .
Q & A
What experimental models are most appropriate for studying the mechanism of CDK8-IN-3 in transcriptional regulation?
Basic:
CDK8-IN-3, a selective CDK8 inhibitor, is typically studied using in vitro kinase assays to measure its inhibitory potency (IC50) against CDK8 and related kinases (e.g., CDK9). Cell-based models like human colon cancer cell lines (e.g., HCT-116) are commonly used to assess its effects on transcriptional outputs, such as MYC target gene expression .
Advanced:
For mechanistic depth, combine reconstituted transcription systems with recombinant CDK8 subcomplexes (CDK8, cyclin C, Med12, Med13) to isolate its role in Mediator-pol II interactions . To model in vivo effects, use xenograft tumors in mice to evaluate CDK8-IN-3’s impact on tumor dedifferentiation and stemness markers (e.g., OCT4, NANOG) .
How can researchers resolve contradictions regarding CDK8’s kinase activity dependency in transcriptional repression?
Basic:
Early studies assumed CDK8 kinase activity was essential for repression, but recent work shows Med12/Med13 subunits are critical, independent of kinase activity . To validate this, compare transcriptional outputs in CDK8-IN-3-treated cells versus genetic knockdowns of Med12/Med13.
Advanced:
Design kinase-dead CDK8 mutants and test their ability to rescue repression in CDK8-depleted systems. Use cryo-EM or co-immunoprecipitation to determine whether CDK8-IN-3 disrupts subcomplex binding to Mediator’s leg/tail domain, which is necessary for pol II exclusion .
What methodological strategies ensure specificity of CDK8-IN-3 in studies given structural similarities among CDK family members?
Basic:
Perform kinase selectivity profiling across the CDK family (e.g., CDK7, CDK9) using competitive binding assays. CDK8-IN-3’s selectivity is supported by its lower potency against CDK9 (IC50 >1 µM vs. CDK8’s sub-µM range) .
Advanced:
Combine phosphoproteomics with CRISPR-Cas9-mediated CDK8 knockout to distinguish off-target effects. For example, monitor phosphorylation of CDK8-specific substrates (e.g., STAT1) versus CDK9 targets (e.g., RNA pol II CTD) .
How should researchers design studies to evaluate CDK8-IN-3’s role in maintaining stem cell pluripotency versus tumor dedifferentiation?
Basic:
Use embryonic stem cells (ESCs) and patient-derived tumor organoids to compare CDK8-IN-3’s effects on pluripotency markers (e.g., SOX2) versus differentiation genes (e.g., GATA6). Include dose-response assays to identify thresholds for differentiation induction .
Advanced:
Employ single-cell RNA-seq to map heterogeneity in CDK8-IN-3-treated populations. Integrate ChIP-seq for MYC to determine whether CDK8 inhibition disrupts MYC occupancy at ESC-specific loci, a mechanism linked to tumor dedifferentiation .
What statistical and bioinformatic approaches are critical for analyzing CDK8-IN-3’s transcriptomic effects?
Basic:
Apply Gene Set Enrichment Analysis (GSEA) to RNA-seq data, focusing on MYC targets and ESC pluripotency pathways. Use ANOVA to compare treatment groups and control for batch effects in multi-experiment designs .
Advanced:
Leverage network pharmacology tools (e.g., STRING, Cytoscape) to identify co-regulated modules impacted by CDK8-IN-3. For clinical relevance, cross-reference transcriptomic signatures with TCGA datasets to assess associations with tumor differentiation status and patient survival .
How can researchers address variability in CDK8-IN-3’s efficacy across cell types or experimental conditions?
Basic:
Standardize culture conditions (e.g., serum concentration, hypoxia) to minimize confounding variables. Include positive controls (e.g., CDK8-IN-4, a more potent inhibitor with IC50 = 0.2 nM ) to benchmark responses.
Advanced:
Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling in vivo to correlate drug exposure with target engagement (e.g., CDK8 occupancy assays). Use patient-derived xenografts (PDXs) to model inter-tumoral heterogeneity .
What ethical considerations are unique to studies involving CDK8-IN-3 in stem cell or cancer research?
Basic:
For stem cell work, adhere to embryo use guidelines (e.g., IRB-approved protocols for ESC differentiation). In cancer studies, ensure animal welfare compliance when evaluating tumor burden and metastasis in xenograft models .
Advanced:
Address potential dual-use concerns (e.g., CDK8-IN-3’s role in enhancing stemness could be misapplied). Disclose all conflicts of interest, particularly if collaborating with patent holders (e.g., WO2016041618A1 ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
